N-Nitroso-D-proline

説明

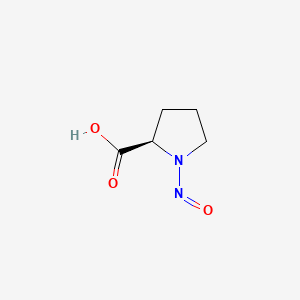

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Reactivity of N Nitroso D Proline

Synthetic Methodologies

The synthesis of N-Nitroso-D-proline inherently relies on the enantiomeric purity of its precursor, D-proline. The nitrosation reaction targets the secondary amine nitrogen atom of the pyrrolidine (B122466) ring, a chiral center within the D-proline molecule. Therefore, the enantioselectivity of this compound is established by utilizing enantiomerically pure D-proline as the starting material. The nitrosation process itself does not typically involve the creation of new chiral centers in a manner that would necessitate enantioselective catalytic methods for the nitroso group's attachment. Research into the enantioselective synthesis of amino acids often focuses on creating the chiral backbone of the amino acid hilarispublisher.comnih.govresearchgate.net, rather than the stereochemistry of the N-nitroso moiety. Consequently, the preparation of this compound involves the direct nitrosation of D-proline, preserving the established chirality of the D-enantiomer.

Chemical Reaction Pathways

The formation of this compound from D-proline is achieved through a nitrosation reaction, a process that involves the reaction of proline with a nitrosating agent. The most common method involves the use of nitrous acid (HNO₂), which is typically generated in situ from nitrite (B80452) salts, such as sodium nitrite, under acidic conditions efpia.eucdnsciencepub.com. This reaction proceeds via an electrophilic substitution mechanism where the nitrosating species attacks the secondary amine nitrogen atom of the proline molecule, forming the N-N bond characteristic of N-nitroso compounds .

The nitrosating agent is often derived from nitrous acid, which can further react to form more potent nitrosating species like dinitrogen trioxide (N₂O₃) or nitrosonium ions (NO⁺) europa.euresearchgate.net. These reactive intermediates then engage with the secondary amine of proline . The reaction kinetics for proline nitrosation generally follow a pattern where the rate is dependent on the concentrations of both proline and the nitrosating agent. Specifically, the rate of nitrosation for proline can be described by a kinetic equation that often includes a second-order dependence on nitrous acid and a first-order dependence on proline, such as Rate = k[D-Proline][HNO₂]² ccsnorway.comaacrjournals.org. The secondary amine functionality within proline renders it particularly susceptible to forming stable N-nitroso derivatives efpia.euccsnorway.com.

The efficiency and rate of this compound formation are significantly influenced by several environmental factors, primarily pH and the concentrations of the reactants.

The concentrations of both D-proline and the nitrosating agent (typically nitrite) are key determinants of the reaction's rate and yield efpia.eueuropa.eu. Research indicates that the rate of nitrosation often exhibits second-order kinetics with respect to the nitrosating agent (nitrous acid) and first-order kinetics with respect to the amine ccsnorway.comaacrjournals.orgoregonstate.edu. This relationship can be expressed by kinetic equations such as Rate = k[D-Proline][HNO₂]² ccsnorway.com. Consequently, increasing the concentration of either D-proline or nitrite can accelerate the reaction, with nitrite concentration having a more substantial impact due to its squared term in the rate equation aacrjournals.org. Experimental studies have demonstrated that the quantity of N-nitrosoproline formed is directly proportional to the dose of proline and increases exponentially with the dose of nitrite or its precursor, nitrate (B79036) aacrjournals.orgaacrjournals.org. For instance, optimal nitrite concentrations for proline nitrosation have been reported to be around 160 mM under specific experimental conditions cumhuriyet.edu.tr.

Data Tables

Table 1: Key Kinetic Parameters for Proline Nitrosation

| Parameter | Value | Conditions | Source |

| pH Optimum | 2.5 | 25°C | oup.com |

| pH-dependent rate constant (k₁) | 0.037 M⁻² sec⁻¹ | pH 2.5, 25°C | oup.com |

| pH-independent rate constant (k₂) | 1.4 × 10⁵ M⁻² sec⁻¹ | 25°C | oup.com |

| Optimal Nitrite Concentration (KNO₂) | 160 mM | 100 mM HCl, 45°C | cumhuriyet.edu.tr |

| General Rate Dependence (Proline Nitrosation) | Rate ∝ [Proline][HNO₂]² | Varies with specific conditions | ccsnorway.com |

Compound List

this compound

D-Proline

Proline

Nitrous acid (HNO₂)

Sodium nitrite

Dinitrogen trioxide (N₂O₃)

Nitrosonium ions (NO⁺)

N-Nitrosopyrrolidine (NPYR)

Pyrrolidine

N-Nitrosoproline (NPRO)

L-Proline

pH Dependence

Photo-Induced Reactions and Radical Formation

This compound, like other N-nitrosamines, is susceptible to photolysis, a process initiated by the absorption of light energy cdnsciencepub.comresearchgate.netsci-hub.seresearchgate.net. Upon absorption of UV photons, NPRO can undergo cleavage of its N-N bond, a fundamental step in the photodecomposition of many N-nitroso compounds sci-hub.sersc.org. This cleavage generates reactive intermediates, including amino radicals and nitric oxide (NO) sci-hub.sersc.org. Research has indicated that NPRO acts as a photosensitizer, meaning it can absorb light energy and transfer it to other molecules, thereby initiating photochemical reactions oup.com. Studies analyzing the photodynamic spectrum of NPRO have shown that its mutagenicity and DNA-damaging effects are most pronounced at its absorption maximum, which is approximately 340 nm oup.com.

Table 1: Photochemical Properties of this compound (NPRO)

| Property | Value/Observation | Wavelength Range (nm) | Reference(s) |

| Absorption Maximum | ~340 nm | 340 | oup.com |

| Mutagenicity Induction | Observed upon UVA irradiation | 300-400 | oup.com |

| DNA Strand Breakage | Observed upon UVA irradiation | 300-400 | oup.com |

| Peak Activity | Highest mutation frequency and DNA breakage | 340 | oup.com |

| NO Radical Formation | Observed upon UVA irradiation | N/A (UVA) | oup.com |

| Reactive Oxygen Species | Implicated in DNA strand breaks | N/A (UVA) | oup.com |

Photosensitization Mechanisms

This compound functions as a photosensitizer, particularly in the context of UVA radiation, which is a significant component of natural sunlight oup.com. The photosensitization mechanism involves the absorption of UVA photons by the NPRO molecule, promoting it to an excited state. From this excited state, NPRO can transfer its absorbed energy to other molecules in its vicinity or undergo direct photochemical transformations. This energy transfer process can initiate a cascade of reactions, leading to the generation of damaging species. The heightened mutagenicity and DNA breakage observed at NPRO's absorption maximum (around 340 nm) underscore its role as a photosensitizer, where light energy absorbed by NPRO drives these detrimental biological outcomes oup.com.

Involvement of Reactive Oxygen Species and Nitric Oxide

A key aspect of NPRO's photo-induced reactivity is its ability to generate reactive oxygen species (ROS) and nitric oxide (NO) upon UV irradiation oup.comjst.go.jp. The photolysis of NPRO under UVA light has been shown to release NO radicals and active oxygen species oup.comjst.go.jp. These reactive species are implicated as mediators of the observed DNA damage, including single-strand breaks and the formation of oxidative lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) oup.comjst.go.jp.

The proposed mechanism suggests that after absorbing UVA photons, NPRO undergoes photolysis, leading to the production of these active oxygen radicals and NO. These radicals then interact with biological molecules like DNA, causing damage jst.go.jp. The involvement of ROS and the NO radical in mediating DNA strand breaks has been further supported by studies using scavengers, which mitigate the damage when these reactive species are inhibited oup.com. Nitric oxide itself is a signaling molecule, but it can also react with ROS, such as superoxide, to form other reactive nitrogen species (RNS) and further contribute to oxidative and nitrosative stress nih.govphysiology.orgnih.gov.

Compound List:

this compound (NPRO)

N-nitrosamines

N-nitrosamides

N-nitrosodimethylamine (NDMA)

N-nitrosodiethylamine (NDEA)

N-nitrosodibutylamine (NDBA)

N-nitrosodiethanolamine (NDELA)

N-nitrosopyrrolidine (NPYR)

N-nitrosomorpholine (NMOR)

N-nitrosopiperidine (NPip)

N-n-Butyl-N-nitrosoformamide

N-nitroso-N-methylaniline

N-nitroso-N-phenylglycine

N-nitrosopipecolinic acid

N-nitrosothiazolidine-4-carboxylic acid

Analytical Methodologies for N Nitroso D Proline

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating mixtures. For NPRO analysis, both gas and liquid chromatography have been successfully employed, each with its own set of advantages and specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For the analysis of non-volatile compounds like NPRO, a derivatization step is typically required to increase their volatility.

One established method involves the derivatization of NPRO with pentafluorobenzyl bromide (PFBBr). nih.gov This allows for subsequent analysis by GC with negative chemical ionization mass spectrometry (GC-NCI-MS). nih.gov A robust GC/MS method has been developed for the quantification of NPRO in human urine, where it serves as a biomarker for endogenous nitrosation. nih.gov The GC temperature protocol for such an analysis can be programmed to start at 100°C for 1 minute, then increase to 280°C at a rate of 10°C/min, and hold the final temperature for 5.5 minutes. nih.gov

Isotope Dilution Methods

Isotope dilution is a highly accurate quantification technique that involves the addition of a known amount of an isotopically labeled standard to the sample. For NPRO analysis, 13C5-NPRO is commonly used as an internal standard. nih.gov This method corrects for losses during sample preparation and analysis, leading to more reliable and precise results. nih.gov The quantification of urinary NPRO can be achieved by creating standard curves to determine the relative response ratio of unlabeled NPRO to the 13C5-NPRO internal standard. nih.gov This stable isotope dilution method coupled with GC-NCI-MS provides a robust and sensitive approach for NPRO analysis. nih.gov

Gas Chromatography-Thermal Energy Analysis (GC-TEA)

Gas Chromatography-Thermal Energy Analysis (GC-TEA) is a highly selective and sensitive technique for the detection of N-nitroso compounds. nih.gov The TEA detector works by pyrolyzing the nitrosamine (B1359907), which releases nitric oxide (NO). This NO is then detected by a chemiluminescent detector. nih.gov GC-TEA has been historically used to quantify NPRO concentrations in various samples, including urine. nih.govresearchgate.net A significant advantage of TEA is its high sensitivity and specificity for nitroso-containing molecules. nih.gov However, a major drawback is its lack of sensitivity to other types of compounds and the limited availability of these detectors. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred and powerful technique for the analysis of N-nitrosamines, including N-Nitroso-D-proline. lcms.cz This method offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying trace levels of these compounds within complex matrices such as pharmaceuticals and food products. nih.govlcms.cz

In a typical LC-MS/MS setup, the sample is first subjected to liquid chromatography to separate the various components. For N-nitrosamines, reversed-phase chromatography is common, often using a C18 column. lcms.czsigmaaldrich.com The separation is critical to minimize matrix effects, where other components in the sample can interfere with the ionization of the target analyte, and to resolve the analyte from any isomeric compounds. lcms.cztheanalyticalscientist.com

Following chromatographic separation, the analyte enters the mass spectrometer. For many N-nitrosamines, atmospheric pressure chemical ionization (APCI) is often used as it can provide higher ionization efficiency for small, aliphatic nitrosamines compared to the more common electrospray ionization (ESI). europa.eueuropa.eu However, for more complex nitrosated compounds or those with specific functional groups, ESI can be effective. europa.euresearchgate.net Tandem mass spectrometry (MS/MS) is then employed for detection, where a specific parent ion of the nitrosamine is selected, fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the selectivity and sensitivity of the method. lcms.cz

A study on the simultaneous determination of volatile and non-volatile nitrosamines in processed meat products utilized an LC-MS/MS method with both APCI and ESI. researchgate.net The method demonstrated that NPRO could be effectively analyzed, with findings of its presence in several nitrite-cured meat products. researchgate.net The use of a phenyl-hexyl column was found to be necessary to maintain the retention and ionization efficiency of polar compounds like NPRO. researchgate.net

Table 1: LC-MS/MS Parameters for N-Nitrosamine Analysis

| Parameter | Details |

| Chromatography | Reversed-phase HPLC or UHPLC lcms.czsigmaaldrich.com |

| Column | Hypersil GOLD C18, Ascentis® Express C18, Phenyl-hexyl lcms.czsigmaaldrich.comresearchgate.net |

| Mobile Phase | Typically a gradient of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid lcms.cz |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) europa.eueuropa.eu |

| Detection Mode | Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS) lcms.cz |

| Internal Standards | Isotope-labeled standards (e.g., ¹³C₅NPRO) are used for accurate quantification nih.gov |

Advanced Spectrometric Approaches

A more recent advancement in mass spectrometry for the detection of volatile N-nitrosamines is ambient pressure ammonium-adduct ionization. researchgate.net This technique has been proposed for the sensitive detection of these compounds in the headspace of various samples. researchgate.net In this method, ammonium (B1175870) adduct ions ([M+NH₄]⁺) of the nitrosamines are formed and then analyzed by tandem mass spectrometry. food.gov.uk This approach can offer enhanced selectivity and sensitivity for certain volatile nitrosamines. researchgate.netfood.gov.uk

Fluorescence-based methods offer an alternative approach for the detection of N-nitrosamines. nih.gov These methods often involve a chemical derivatization step to convert the non-fluorescent nitrosamine into a fluorescent product that can be easily detected. mdpi.com

One common strategy involves the denitrosation of the N-nitrosamine, typically using hydrobromic acid, to yield the corresponding secondary amine. mdpi.comqascf.com This amine is then reacted with a fluorescent labeling agent, such as dansyl chloride or fluorescamine. mdpi.comnih.govresearchgate.net The resulting fluorescent derivative is then separated by high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector. mdpi.comresearchgate.net This approach has been successfully applied to the analysis of various nitrosamines in different matrices. mdpi.comresearchgate.net

Another novel fluorescence technique involves the use of specific nanosensors. For instance, a method based on terbium-doped carbon dots (Tb-CDs) has been proposed. researchgate.net In this system, N-nitrosamines are degraded by UV photolysis to produce nitrite (B80452) ions, which in turn quench the fluorescence of the Tb-CDs, allowing for quantification. researchgate.net Other approaches have utilized the intrinsic fluorescence of certain molecules that are generated after the light-induced release of nitric oxide from the N-nitroso compound. rsc.org These methods are continually being developed to provide rapid screening capabilities for nitrosamine impurities. nih.gov

Ambient Pressure Ammonium-Adduct Ionization Mass Spectrometry

Sample Preparation and Detection Challenges

Effective sample preparation is a critical and often challenging step in the analysis of this compound and other nitrosamines. theanalyticalscientist.compmda.go.jp The primary goal is to efficiently extract the target analytes from the sample matrix while removing interfering substances that could affect the accuracy and precision of the analysis. theanalyticalscientist.com

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). cambrex.comlcms.cz For LLE, solvents like dichloromethane (B109758) are frequently used. edqm.eu SPE is widely employed for cleaning up and concentrating nitrosamines from various samples, including water and biological fluids. lcms.cznih.gov For instance, a method for analyzing NPRO in urine utilized a reversed-phase SPE cartridge followed by a weak anion exchange SPE cartridge for sample clean-up. nih.gov

Table 2: Common Extraction Techniques for N-Nitrosamines

| Extraction Method | Description | Common Application |

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. cambrex.com | Extraction from aqueous samples using organic solvents like dichloromethane. edqm.eu |

| Solid-Phase Extraction (SPE) | The analyte is adsorbed onto a solid sorbent, washed, and then eluted with a solvent. lcms.cz | Cleanup and concentration from water, urine, and food matrices. lcms.cznih.gov |

| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving salting out and dispersive SPE. | Analysis of nitrosamines in food products like meat. food.gov.uk |

| Supported Liquid-Liquid Extraction (SLLE) | The aqueous sample is absorbed onto an inert support, and the analyte is eluted with an immiscible organic solvent. psu.edu | Analysis of N-nitrososarcosine in tobacco. psu.edu |

A significant challenge in nitrosamine analysis is the potential for artifactual formation, where the target nitrosamine is unintentionally generated during sample preparation or analysis. cambrex.comosha.gov This can lead to an overestimation of the nitrosamine content. nih.gov

Artifactual formation can occur if precursor amines and nitrosating agents are present in the sample matrix and the analytical conditions are favorable for nitrosation. acs.org For example, high temperatures, such as those used in gas chromatography (GC) injection ports, and acidic conditions can promote the formation of nitrosamines. cambrex.compmda.go.jp This is a key reason why LC-MS methods are often preferred for the analysis of compounds like N-nitrosamines in drug products. pmda.go.jp

To mitigate this risk, several precautions are taken:

Use of Inhibitors: Nitrosation inhibitors, such as ascorbic acid (vitamin C), α-tocopherol, or sulfamic acid, are often added to the sample during preparation to prevent the reaction between amines and nitrosating agents. cambrex.comtheanalyticalscientist.comosha.gov

Control of pH and Temperature: Maintaining neutral or basic pH and avoiding high temperatures during sample work-up can significantly reduce the risk of artifact formation. usp.orgefpia.eu

Protection from Light: N-nitrosamines can be sensitive to light, which can cause them to decompose and lead to inaccurate quantification. Therefore, samples should be protected from light during and after preparation. cambrex.comosha.gov

By carefully controlling these factors, analytical scientists can minimize the risk of artifactual formation and ensure the accuracy of their results for this compound and other nitrosamines.

Sensitivity and Limit of Quantification Considerations

The accurate quantification of this compound (NPRO) is critically dependent on the sensitivity of the analytical method employed, particularly as NPRO often occurs at trace levels in various matrices. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of these methods.

Various analytical techniques have been developed, each with distinct sensitivity profiles. Gas chromatography-thermal energy analysis (GC-TEA) is noted for its high sensitivity and selectivity for nitroso-containing compounds. nih.gov Similarly, methods combining high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chemiluminescence detector have achieved detection limits in the range of 5–10 μg/kg for N-nitrosoamino acids in products like cured meats. tandfonline.com

For biological samples, such as human urine, an isotope dilution gas chromatography-mass spectrometry (GC-MS) method has been used to detect NPRO concentrations from 2.4 to 46 ng/mL. nih.gov In the analysis of beverages like beer, a miniaturized method for Apparent Total N-Nitroso Compounds (ATNC) reported a detection limit of 3 µg(N-NO)/L and a quantification limit of 10 µg(N-NO)/L. kvasnyprumysl.eu For smokeless tobacco products, an HPLC-MS/MS method demonstrated a detection limit range of 0.01–0.04 mg/kg and a reporting limit of 0.20 mg/kg for a suite of N-nitrosoamino acids. coresta.org Spectrophotometric methods based on flow injection analysis have reported a detection limit for N-nitrosopyrrolidine (a related compound) of 5 × 10–8M. rsc.org

The complexity of the sample matrix often influences the achievable sensitivity. Therefore, method validation for specific applications is essential to establish reliable quantification at low concentrations. humanjournals.com

Table 1: Reported Sensitivity and Quantification Limits for this compound and Related Compounds

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

| Cured Meats | HPLC/GC with Chemiluminescence | 5-10 µg/kg | Not Specified | tandfonline.com |

| Human Urine | Isotope Dilution GC-MS | 2.4 ng/mL (part of detected range) | Not Specified | nih.gov |

| Beer (ATNC) | Chemiluminescence Detection | 3 µg(N-NO)/L | 10 µg(N-NO)/L | kvasnyprumysl.eu |

| Smokeless Tobacco | HPLC-MS/MS | 0.01 - 0.04 mg/kg | 0.20 mg/kg (Reporting Limit) | coresta.org |

| Meat Samples | HPLC-TEA | ~5 ng/g | Not Specified | acs.org |

Standardization of Analytical Protocols

A significant challenge in the analysis of N-nitroso compounds, including NPRO, is the lack of standardized analytical methods across different laboratories and sample types. inchem.org The wide variety of substrates in which these compounds are found, from food products to biological fluids, presents difficulties in creating uniform sampling, extraction, and clean-up procedures. inchem.orgwho.int This variability makes it difficult to compare results from different studies directly. inchem.org

The need for standardization is paramount for several reasons:

Comparability of Data: Standardized protocols ensure that results from different laboratories and studies are consistent and comparable, which is essential for risk assessment and regulatory purposes. inchem.org

Method Validation: Standardization is a cornerstone of analytical method validation, ensuring that a method is reliable, reproducible, and fit for its intended purpose. veeprho.com Regulatory bodies like the FDA and EMA emphasize the use of validated methods for impurity testing. veeprho.comeuropa.eu

Quality Control: In pharmaceutical and food production, standardized methods are crucial for routine quality control to monitor and control the levels of potential impurities like N-nitroso compounds. veeprho.com

Efforts to standardize these analytical procedures are underway, often supported by international and regional organizations. inchem.org The availability of highly characterized reference standards, such as N-Nitroso-L-proline that meets pharmacopoeial standards (USP, EMA, JP, BP), is essential for developing, validating, and standardizing analytical methods. veeprho.com The development of methods validated according to international guidelines, such as the IUPAC harmonized guidelines, represents a step towards achieving broader standardization. coresta.org Ultimately, the unequivocal identification of N-nitroso compounds should be confirmed using high-resolution mass spectrometry in conjunction with a sensitive detection method. who.int

Formation Mechanisms of N Nitroso D Proline in Biological and Environmental Systems

Environmental and Food Matrix Formation

The formation of N-nitroso compounds is not limited to endogenous processes; it also occurs in various environmental and food matrices. nih.govdigicomst.ienih.govnih.govd-nb.infocambridge.org

N-nitroso compounds can be formed in the atmosphere, primarily through combustion processes. digicomst.ieinchem.org In water, their formation can occur through biological processes, although typically in trace amounts. digicomst.ie There are limited reports on the widespread occurrence of N-nitroso compounds in water. researchgate.net However, disinfection procedures for water treatment can lead to the generation of N-nitrosamines as by-products. digicomst.ie

Processed foods, particularly those that are cured, pickled, smoked, or dried at high temperatures, are significant sources of N-nitroso compounds. nih.govdigicomst.ienih.govcambridge.org

Curing agents such as nitrite (B80452) and nitrate (B79036) are key contributors to the formation of N-nitroso compounds in processed meats. nih.govdigicomst.ie Nitrite can react with secondary amines and amino acids present in meat to form N-nitrosamines, especially during cooking. mdpi.com The amount of N-nitrosamines formed is influenced by the concentration of nitrite used. researchgate.net While essential for the safety and quality of cured meat products, the use of these agents is a primary factor in the generation of N-nitroso compounds. researchgate.net

Thermal processing, including cooking methods and temperatures, plays a crucial role in the formation of N-nitroso compounds. nih.govdigicomst.iecambridge.org High temperatures, particularly above 130°C, increase the risk of N-nitrosamine formation, with frying and grilling being particularly prominent methods. researchgate.netresearchgate.net Studies have shown that increasing cooking time and temperature leads to higher concentrations of certain N-nitrosamines. researchgate.net For instance, the formation of N-nitrosodimethylamine (NDMA) in heated meat products is influenced by temperatures exceeding 120°C. nih.govresearchgate.net Similarly, the formation of N-nitrosopyrrolidine (NPYR) is significantly affected by temperatures of 200°C or higher. nih.govresearchgate.net

Influence of Cooking Method on N-Nitrosamine Formation in Sausages

| Cooking Method | Effect on N-Nitrosamine Formation | Reference |

|---|---|---|

| Deep Frying | Promotes formation of high content of NDMA, NDEA, and NPYR | researchgate.net |

| Pan Frying | Promotes formation of high content of NDMA, NDEA, and NPYR | researchgate.net |

| Boiling | Does not induce the production of N-nitrosamines | researchgate.net |

| Microwave Treatment | Does not induce the production of N-nitrosamines | researchgate.net |

The presence of precursor amino acids and amines in food is a fundamental requirement for the formation of N-nitroso compounds. nih.govdigicomst.ie Proline, an amino acid naturally present in many foods, is a significant precursor for N-nitrosopyrrolidine (NPYR). nih.govresearchgate.net The nitrosation of proline can lead to the formation of nitrosoproline, which can then be decarboxylated at elevated temperatures to form NPYR. Alternatively, proline can be decarboxylated to form pyrrolidine (B122466), which is then nitrosated.

Research has confirmed the importance of proline as a precursor for N-nitrosamine formation. nih.govresearchgate.net In contrast, hydroxyproline (B1673980) has been shown to inhibit the formation of NPYR. nih.govresearchgate.net Pyrrolidine, which can be formed from the decarboxylation of proline, is also a potent precursor for NPYR formation. mdpi.com

Role of Precursors in N-Nitrosopyrrolidine (NPYR) Formation

| Precursor | Effect on NPYR Formation | Reference |

|---|---|---|

| Proline | Promotes formation | nih.govmdpi.comresearchgate.net |

| Hydroxyproline | Inhibits formation | nih.govresearchgate.net |

| Pyrrolidine | Promotes formation | mdpi.com |

Influence of Thermal Processing Parameters (Temperature, Cooking)

Formation during Active Pharmaceutical Ingredient (API) Synthesis

The formation of N-Nitroso-D-proline (NPRO) during the synthesis of active pharmaceutical ingredients (APIs) is a significant concern for pharmaceutical manufacturers. scienceasia.org This impurity arises from the convergence of specific chemical precursors and reaction conditions inherent to complex synthetic processes. The fundamental reaction involves the nitrosation of the secondary amine moiety of D-proline or D-proline-containing fragments by a suitable nitrosating agent. ccsnorway.comchemicea.com The presence of NPRO is not typically due to its intentional addition but rather its inadvertent generation as a process-related impurity.

The core mechanism requires three components: the presence of a nitrosatable amine (in this case, D-proline or a derivative), a nitrosating agent, and conditions that facilitate the reaction. acs.org Regulatory bodies have highlighted that the primary root causes for nitrosamine (B1359907) impurities in APIs often stem from the manufacturing process itself, including the choice of raw materials, solvents, and reagents. acs.orgeuropa.eu

Impact of Synthesis Chemistry and Raw Materials (Solvents, Water)

The specific chemistry employed in an API synthesis route and the purity of the raw materials used are critical determinants in the potential formation of this compound. Even trace amounts of reactive precursors in solvents and water can lead to the generation of this impurity, which can be challenging to remove in downstream processing. researchgate.netresearchgate.net

Synthesis Chemistry

The nitrosation of D-proline, a secondary amino acid, can be particularly facile compared to other amines under certain conditions. who.int The reaction rate is highly dependent on factors such as pH, temperature, and the concentration of both the amine and the nitrosating agent. efpia.eu Nitrosation reactions in aqueous or mixed organic/aqueous systems are generally accelerated under acidic conditions, as this promotes the formation of more potent nitrosating species from precursor nitrite ions. acs.orgefpia.eu The optimal pH for this reaction with low concentrations of nitrite is often at or below pH 3.25. efpia.eu

The sequence of synthetic steps is a major risk factor. The use of a nitrosating reagent, such as sodium nitrite (often used to quench residual azides), in a process step that also contains a vulnerable amine source presents a high risk of nitrosamine formation. acs.org Furthermore, the use of hydrochloride salts of amines in the presence of water can significantly accelerate nitrosation compared to the free base form. pmda.go.jp

Raw Materials: Solvents and Water

While organic solvents are generally not considered a primary source of nitrites, they can contain impurities that act as amine precursors. efpia.eu For instance, the degradation of solvents like N,N-dimethylformamide (DMF) is a known source of dimethylamine, a precursor to the nitrosamine NDMA, establishing the principle that solvent choice and purity are critical control points. biotech-asia.org

Water is a more direct and well-studied potential source of nitrosating agents or their precursors. who.int The quality of water used in API manufacturing processes can vary significantly and directly impacts the risk of NPRO formation. researchgate.netresearchgate.net

Potable Water: Often used in early manufacturing steps or for cleaning, potable water may contain low levels of nitrites. who.int More significantly, it can contain disinfection byproducts like chloramine, which can contribute to the formation of nitrosamines. europa.euwho.int

Purified Water and Water for Injections (WFI): Pharmaceutical-grade water undergoes purification processes that significantly reduce nitrite levels. efpia.eu However, the methods used for purification, such as anion-exchange chromatography, must be carefully considered, as they could potentially introduce other risks if not properly maintained. efpia.euwho.int

Kinetic modeling studies have been conducted to assess the risk posed by trace nitrite levels in water. These studies conclude that while the nitrite levels typically found in high-purity pharmaceutical-grade water are very low, they can still pose a risk for N-nitrosamine formation under specific conditions. researchgate.netresearchgate.net These "at-risk" scenarios include the use of less basic amines, elevated processing temperatures, or low pH conditions, all of which can increase the rate of nitrosation. researchgate.netresearchgate.net The presence of water can also promote the reaction in solid-state formulations by solubilizing and bringing the amine and nitrite into close contact. pmda.go.jp

Data Tables

Table 1: Factors Influencing this compound Formation in API Synthesis

| Factor | Description | Potential Sources and Conditions |

| Amine Precursor | The presence of a secondary amine. | D-proline as a starting material, intermediate, or reagent impurity. |

| Nitrosating Agent | A chemical species capable of donating a nitroso group. | Nitrite impurities in raw materials (e.g., sodium hydroxide, potassium carbonate), reagents (e.g., sodium nitrite), or water. efpia.euwho.int |

| Reaction Conditions | Environmental parameters that facilitate the nitrosation reaction. | Acidic pH (especially ≤ 3.25), elevated temperatures, presence of water to solubilize reactants. researchgate.netefpia.eupmda.go.jp |

| Solvent Purity | Contamination or degradation of process solvents. | Degradation of solvents like DMF to form secondary amine precursors. biotech-asia.org |

Table 2: Typical Nitrite Levels in Different Water Grades Used in Pharmaceutical Manufacturing

| Water Grade | Typical Nitrite Concentration | Associated Risk Level |

| Potable Water | < 3 ppb | Higher risk, due to potential nitrite content and disinfection byproducts (e.g., chloramine). efpia.euwho.int |

| Purified Water | < 0.1 ppb | Low risk, as purification processes significantly deplete nitrite content. efpia.eu |

| Water for Injections (WFI) | Very Low / Undetectable | Negligible risk under most conditions, representing the highest purity. efpia.eu |

Biochemical Interactions and Biological Activities of N Nitroso D Proline

Biochemical Mechanisms of Interaction with Macromolecules

The interaction of N-Nitroso-D-proline (NPRO) with biological macromolecules, particularly DNA, is conditional. While generally considered non-reactive on its own, its capacity to induce damage is significantly altered upon exposure to ultraviolet (UVA) radiation.

DNA Adduct Formation

This compound is not typically associated with direct DNA adduct formation in the absence of metabolic activation or external energy sources. However, research demonstrates that in the presence of simulated sunlight, NPRO can induce the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov This lesion is a form of oxidative DNA damage and is recognized as a significant mutagenic adduct. oup.com The formation of 8-oxodG was observed in calf thymus DNA when treated with NPRO and simulated sunlight, indicating a photo-activated pathway for creating this DNA lesion. nih.gov Unlike many carcinogenic nitrosamines that are metabolically activated to alkylating agents which form covalent adducts, the damage from NPRO appears to be mediated by photochemically generated reactive species. acs.orgresearchgate.net

DNA Strand Cleavage and Integrity Effects

The integrity of DNA is compromised by this compound when combined with light. Studies have shown that treatment with NPRO and sunlight induces single-strand breaks in the superhelical replicative form of phage M13mp2 DNA. nih.gov This effect is not limited to isolated DNA; single-strand DNA breaks also occurred in human fibroblast cells following treatment with NPRO plus UVA radiation, as detected by the comet assay. nih.gov Analysis using scavengers suggests that the mechanism behind these strand breaks involves both reactive oxygen species and nitric oxide radicals. nih.gov The DNA breakage effect was found to be most potent at a wavelength of 340 nm, which corresponds to the absorption maximum of NPRO. nih.gov

| Finding | Compound/Condition | Model System | Observed Effect | Citation |

| DNA Adduct Formation | NPRO + Simulated Sunlight | Calf Thymus DNA | Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | nih.govoup.com |

| DNA Strand Breaks | NPRO + Sunlight/UVA | Phage M13mp2 DNA | Induction of single-strand breaks | nih.gov |

| DNA Strand Breaks | NPRO + UVA | Human Fibroblast Cells | Induction of single-strand breaks (Comet Assay) | nih.gov |

Reactive Species Involvement in Biological Processes

The biological activities of this compound under light exposure are mediated by the generation of reactive species. nih.gov When an NPRO solution is irradiated with UVA light, the formation of nitric oxide (NO) is observed. nih.govoup.com This generation of NO, a reactive nitrogen species (RNS), alongside the involvement of reactive oxygen species (ROS), is believed to mediate the DNA strand breaks caused by photo-irradiated NPRO. nih.govnih.govahajournals.org The formation of NO was detected in solutions of NPRO as low as 2.5 μM when irradiated with UVA, and DNA strand breaks occurred with 10 μM NPRO plus sunlight. oup.com These reactive species can interact with and damage biological molecules, including nucleic acids, lipids, and proteins. mdpi.com

Mutagenicity Studies in Model Systems

The mutagenic potential of this compound has been evaluated in various model systems, revealing a strong dependence on photo-activation.

In Vitro and Microbial Mutagenesis Assays (e.g., Ames Assay Protocol Optimization)

In standard in vitro and microbial mutagenesis assays, such as the Ames test, this compound is generally reported to be non-mutagenic. nih.govd-nb.info This is consistent with findings for other N-nitroso compounds that are not direct-acting mutagens and require metabolic activation to exert genotoxic effects. acs.org However, the standard Ames test has shown reduced sensitivity for some N-nitrosamines, leading to recommendations for enhanced testing conditions. europa.eu These "Enhanced Ames Test" protocols include modifications such as using a pre-incubation method, specific tester strains like Salmonella typhimurium TA100 and TA1535, and metabolic activation with both rat and hamster liver S9 fractions to improve detection of mutagenic potential. europa.eulhasalimited.orgresearchgate.net While NPRO itself is used as an example of a non-mutagenic N-nitrosamine in some validation studies, its activity changes dramatically under specific conditions. researchgate.net A key finding is the detection of direct mutagenicity of NPRO towards Salmonella typhimurium when tested in the presence of natural sunlight. nih.govoup.com

Photo-Induced Mutagenicity

A significant characteristic of this compound is its photo-induced mutagenicity. oup.com While inactive in the dark, NPRO becomes directly mutagenic towards Salmonella typhimurium upon irradiation with sunlight or UVA light. nih.govoup.com This co-mutagenic action of NPRO and sunlight highlights a potential mechanism for UVA-induced carcinogenesis. nih.gov The photodynamic spectrum for this mutagenic effect was analyzed using monochromatic radiation, which demonstrated that the highest mutation frequencies occurred at 340 nm, aligning with the maximum absorption wavelength of NPRO. nih.gov This suggests that NPRO can act as an endogenous photosensitizer, absorbing UVA energy and initiating a cascade of events leading to DNA damage and mutation. oup.com

| Assay Type | Compound/Condition | Test Organism | Result | Citation |

| Standard Ames Test | NPRO | Salmonella typhimurium | Non-mutagenic | nih.govd-nb.inforesearchgate.net |

| Photo-Ames Test | NPRO + Natural Sunlight/UVA | Salmonella typhimurium | Mutagenic | nih.govoup.com |

Absorption, Distribution, and Non-Human Metabolic Transformation of this compound

The metabolic fate of N-nitroso compounds, including this compound (NDPRO), is a critical area of study for understanding their biological interactions. Research in non-human models has provided insights into how these compounds are absorbed, distributed, and transformed within the body.

Gastrointestinal Absorption and Biological Half-Time

Studies on various N-nitroso compounds indicate that they are generally absorbed rapidly from the gastrointestinal tract following oral administration. who.intcdc.gov The appearance of metabolites in the urine and serum of rats and guinea pigs after ingestion serves as indirect evidence of this absorption. cdc.gov For N-nitroso compounds as a class, the biological half-time appears to be less than 24 hours. who.intinchem.org

Specifically for N-nitrosoproline (the general term often used in studies that may include the D- and L-forms), research shows it is almost completely excreted in urine and feces. scienceasia.org In a balance trial involving cows fed hay containing N-nitrosoproline (NPRO), the compound was recovered from the urine and faeces, indicating it was absorbed and subsequently excreted. While specific kinetic data for NDPRO is not extensively detailed in the reviewed literature, studies on other N-nitroso stereoisomers, such as N-nitrosoephedrine and N-nitrosopseudoephedrine, have demonstrated that stereochemistry can significantly influence absorption rates. nih.gov For instance, in mice, the intestinal absorption rate constant for N-nitrosoephedrine was found to be 2.898 h⁻¹, while for its diastereomer, N-nitrosopseudoephedrine, it was 1.980 h⁻¹. nih.gov This suggests that the spatial arrangement of atoms in stereoisomers can affect their pharmacokinetic profiles.

Table 1: Comparative Pharmacokinetic Rate Constants of N-nitroso Stereoisomers in Mice This table illustrates the influence of stereochemistry on the absorption and clearance of N-nitroso compounds, using N-nitrosoephedrine (NEP) and N-nitrosopseudoephedrine (NPEP) as examples.

| Parameter | N-nitrosoephedrine (NEP) | N-nitrosopseudoephedrine (NPEP) | Units |

|---|---|---|---|

| Stomach Absorption Rate Constant | 0.192 | 0.225 | h⁻¹ |

| Intestinal Absorption Rate Constant | 2.898 | 1.980 | h⁻¹ |

| Blood Clearance Rate Constant | 0.33 | 0.55 | h⁻¹ |

| Whole Animal Elimination Rate Constant | 0.373 | 0.393 | h⁻¹ |

Data sourced from a 1988 study in Cancer Letters. nih.gov

Metabolite Identification and Metabolic Pathways (Hydroxylation, Chain Shortening, Ring-Opening)

Once absorbed, the majority of N-nitroso compounds undergo metabolic transformation rather than being excreted unchanged. who.intinchem.org The primary metabolic pathways include hydroxylation, chain shortening, and ring-opening, leading to the formation of various metabolites that have been identified in urine. who.intinchem.org

While the metabolism of N-nitrosoproline is reported to be very limited, evidence confirms its occurrence. nih.gov In a study using rats, approximately 1% of an administered dose of L-[U-¹⁴C]-NPRO was metabolized and appeared as ¹⁴CO₂ in the expired air over a 23-hour period. nih.gov This decarboxylation suggests a metabolic breakdown of the molecule. It has been theorized that N-nitrosoproline could be decarboxylated in vivo to produce the carcinogenic compound N-nitrosopyrrolidine (NPYR); however, at physiological body temperature (37°C), this reaction is exceptionally slow and considered to have negligible yields. d-nb.info

The principal metabolic activation pathway for many nitrosamines, which is linked to their biological effects, is α-carbon hydroxylation, a reaction mediated by cytochrome P450 enzymes. acs.orgeaht.org This process leads to the formation of highly reactive electrophilic intermediates. acs.org For cyclic nitrosamines like N-nitrosopyrrolidine, α-hydroxylation leads to intermediates that can form cyclic DNA adducts. nih.gov Other potential metabolic transformations for N-nitroso compounds include sulfate (B86663) conjugation and the formation of α-nitrosamino aldehydes, which are themselves highly reactive. iarc.fr Although a portion of N-nitroso compounds may be excreted without change, a significant amount can be completely degraded, with the resulting carbon dioxide being exhaled. who.int The specific extent of this degradation depends on both the compound's structure and the animal species involved. who.int

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of N-nitroso compounds. cymitquimica.com The specific spatial configuration of this compound, designated as (2R), is a key determinant of its interactions with biological molecules like enzymes and receptors. cymitquimica.com

The influence of stereochemistry is evident when comparing this compound with its enantiomer, N-Nitroso-L-proline (NPL). N-Nitroso-L-proline is reported to be non-carcinogenic in animal studies. nih.govefpia.eu This stark difference in carcinogenic potential between the L- and presumably D-isomers underscores the high degree of stereospecificity in the metabolic processes that lead to activation or detoxification. The presence of the carboxylic acid group on the proline ring is a significant factor, as it partially blocks metabolism at the adjacent α-carbon site, which is a critical step for the activation of many nitrosamines. nih.gov

The importance of the specific proline enantiomer is also highlighted in synthetic chemistry, where the use of D-proline versus L-proline as a catalyst directs the stereochemical outcome of reactions, which in turn is vital for the biological activity of the synthesized compounds. thieme-connect.com Furthermore, pharmacokinetic studies of other N-nitroso stereoisomers have revealed significant differences in their dissolution, absorption, and blood clearance rates. nih.gov These differences in pharmacokinetics are expected to directly influence the metabolic rates and, consequently, the biological and toxicological properties of the respective isomers. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (2R)-1-nitrosopyrrolidine-2-carboxylic acid | This compound; NDPRO |

| N-acetylglycylglycine | |

| N-formyl-cis-2,6-bis(4-methoxyphenyl)piperidin-4-ones | |

| N-nitroso-1-proline | |

| N-nitroso-2-hydroxymorpholine | |

| N-nitroso-3-hydroxypyrrolidine | |

| N-nitroso-N-butyl-2-ethanolamine | |

| N-nitrosodibutylamine | NDBA |

| N-nitrosodimethylamine | NDMA |

| N-nitrosodiethylamine | NDEA |

| N-nitrosoephedrine | NEP |

| N-nitrosohydroxyproline | NHPRO |

| N-nitrosomethyl(2-hydroxymethyl)amine | |

| N-nitrosopiperidines | |

| N-nitrosoproline | NPRO |

| N-Nitroso-L-proline | NPL |

| N-nitrosopseudoephedrine | NPEP |

| N-nitrosopyrrolidine | NPYR |

| N-nitrososarcosine | NSARC |

| N-Nitrosothiazolidine-4-carboxylic acid | NTCA |

| N7-(2-hydroxyethyl)guanine | |

| O6-(2-hydroxyethyl)guanine | |

| L-arginine | |

| L-histidine | |

| L-proline | |

| D-proline | |

| N-acetyl-S-allylcysteine |

Inhibition and Mitigation Strategies for N Nitroso D Proline Formation

Chemical Inhibition Mechanisms

Chemical inhibition of N-nitroso compound formation typically involves compounds that can effectively scavenge nitrosating agents or interfere with the nitrosation reaction pathway. These inhibitors often act by:

Reducing Nitrosating Agents: Certain compounds can reduce reactive nitrosating species, such as nitrous acid or dinitrogen trioxide, to less reactive forms like nitric oxide (NO). Ascorbic acid, for instance, is well-known for this mechanism, where it is oxidized to dehydroascorbic acid while reducing the nitrosating agent scienceasia.orgnih.govresearchgate.net.

Competing for Nitrosating Agents: Inhibitors can act as competitive substrates, reacting preferentially with the nitrosating agent before it can react with the target amine or amino acid researchgate.netgoogle.com.

Diazotization of Primary Amines: Amino acids with primary amine groups can undergo diazotization, effectively consuming the nitrosating agent and preventing it from reacting with secondary amines or amino acids like proline researchgate.netresearchgate.net.

The specific reaction mechanisms can involve redox pathways, direct nitration reactions, or the formation of stable diazo intermediates researchgate.netccsnorway.com. While some compounds are effective inhibitors, others, depending on the specific conditions and matrix, can paradoxically promote nitrosamine (B1359907) formation acs.organnualreviews.org.

Dietary and Natural Compound Inhibitors

A wide array of naturally occurring compounds found in foods, particularly in fruits and vegetables, have demonstrated significant potential to inhibit N-nitroso compound formation.

Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are among the most extensively studied and effective dietary inhibitors of nitrosamine formation scienceasia.orgnih.govresearchgate.netgoogle.comresearchgate.netannualreviews.orgresearchgate.netcambridge.orgnih.gov.

Mechanism of Action: Ascorbic acid functions by rapidly reducing nitrosating agents to nitric oxide, thereby preventing the nitrosation of amines and amino acids scienceasia.orgnih.govresearchgate.net. Alpha-tocopherol, an antioxidant, also exhibits inhibitory effects, particularly in lipid-rich environments, by scavenging nitrosating agents researchgate.netannualreviews.org. When used in combination, their inhibitory efficacy can be enhanced researchgate.net.

Inhibition Efficacy: Studies have shown that ascorbic acid can inhibit N-nitrosoproline (NPRO) formation by up to 81%, while alpha-tocopherol can inhibit it by approximately 59% when using labeled nitrate (B79036) as a precursor researchgate.netnih.gov. In pharmaceutical formulations, concentrations around 1% of these compounds have demonstrated over 80% inhibition of nitrosamine formation researchgate.net.

Many vegetable and fruit juices contain significant levels of naturally occurring inhibitors, including ascorbic acid and various phenolic compounds, which contribute to their ability to reduce nitrosamine formation cambridge.orgnih.govdss.go.th.

Comparative Studies: Research indicates that juices from green pepper, pineapple, tomato, strawberry, and carrot can significantly inhibit endogenous N-nitrosoproline (NPRO) formation in humans nih.gov. Notably, some of these juices, such as green pepper and tomato, exhibited greater inhibitory capacity than ascorbic acid alone, suggesting the presence of synergistic or additional inhibitory compounds nih.gov.

Specific Examples: Studies investigating the impact of whole strawberries, garlic, and kale juices on N-nitrosodimethylamine (NDMA) formation in a diet rich in amines and nitrates showed substantial reductions in NDMA excretion. Strawberries and garlic juice were found to be more effective than kale juice, with specific fractions from garlic demonstrating potent inhibition researchgate.netresearchgate.net. Tomatoes have also been identified as highly inhibitory, with paste and other processed products showing significant reduction in N-nitrosomorpholine (NMOR) formation dss.go.th.

Phenolic compounds, particularly caffeic acid and ferulic acid, are potent inhibitors of nitrosamine formation, both in vitro and in vivo researchgate.netresearchgate.netacs.organnualreviews.orgnih.govacs.org.

Reactivity with Nitrite (B80452): Caffeic acid and ferulic acid readily react with equimolar quantities of sodium nitrite in simulated gastric fluid, effectively scavenging the nitrosating agent nih.gov. These compounds have demonstrated nearly complete inhibition of nitrosation reactions in solution when present at appropriate molar ratios relative to nitrite acs.orgacs.org.

In Vivo Efficacy: In animal models, caffeic acid and ferulic acid have been shown to block the increase in serum N-nitrosodimethylamine (NDMA) levels and associated hepatotoxicity induced by aminopyrine (B3395922) and nitrite nih.gov. Caffeic acid generally exhibits greater inhibitory activity than ferulic acid nih.gov. These findings suggest that dietary intake of these phenolic compounds may play a role in the body's defense against endogenous nitrosamine formation nih.gov.

Certain amino acids, notably those with primary amine functionalities, can act as nitrite scavengers and potentially inhibit nitrosamine formation researchgate.netresearchgate.net.

Nitrite Scavenging: Amino acids like glycine, lysine, and histidine can undergo diazotization reactions with nitrosating agents, thereby consuming them researchgate.netresearchgate.net. This mechanism is thought to be a key factor in their inhibitory potential.

Phenolic Compounds, Caffeic Acid, and Ferulic Acid

Strategies for Reducing Formation in Specific Matrices

Mitigation strategies are often tailored to specific matrices, such as food products or pharmaceutical formulations, to optimize the effectiveness of inhibitors.

Food Processing: In food production, particularly in cured meats, the use of inhibitors like ascorbic acid is common to minimize nitrosamine formation during processing and storage scienceasia.orgeuropa.eu. Reducing the levels of nitrites and nitrates, or altering their addition methods (e.g., adding salts to brine rather than directly to milk for cheese-making), are also employed strategies researchgate.netnih.gov. Temperature control during cooking is also critical, as higher temperatures can increase nitrosamine formation, while certain compounds like hydroxyproline (B1673980) may inhibit specific nitrosamines like N-nitrosopyrrolidine (NPYR) researchgate.net.

Pharmaceutical Formulations: In pharmaceutical products, inhibitors such as ascorbic acid, alpha-tocopherol, caffeic acid, and ferulic acid can be incorporated into solid dosage forms to prevent nitrosamine formation, achieving high levels of inhibition researchgate.net. Amino acids are also being explored for use in liquid formulations researchgate.netresearchgate.net. The presence of water, pH, and excipient properties can influence nitrosamine formation, requiring careful formulation design acs.org. Strategies also include controlling the presence of nitrosating agents in excipients and raw materials acs.orgeuropa.eu.

Dietary Interventions: Beyond specific food processing, general dietary recommendations emphasize the consumption of fruits and vegetables rich in natural inhibitors. These dietary components can help counteract endogenous nitrosation processes cambridge.orgnih.govnih.gov.

Advanced Research Perspectives and Methodological Advancements

Computational Chemistry and Modeling

Computational chemistry provides powerful tools for understanding the properties and potential risks of chemical compounds like N-Nitroso-D-proline. Through in silico methods, researchers can predict molecular behavior and characteristics, offering insights that complement experimental studies.

Quantum-mechanical studies are instrumental in predicting the carcinogenic potency of N-nitroso compounds. These methods delve into the electronic structure of molecules to understand the structure-activity relationships (SARs) that determine their hazardous potential. nih.gov By modeling the underlying chemistry, these approaches can offer both quantitative hazard assessments and qualitative guidance by comparing the electronic structures of well-studied analogs with unknown contaminants. nih.gov

For instance, ab initio calculations have been used to study the carcinogen dimethylnitrosamine and its metabolites. cdnsciencepub.com Such computational approaches can examine alternative pathways for the decomposition of N-nitroso compounds and provide insights into their stability and reactivity in different environments. cdnsciencepub.com The goal of these studies is to create models that can accurately distinguish between compounds with high carcinogenic potency and those that are relatively benign, thereby reducing the reliance on animal testing. nih.gov

The initial step in evaluating new potentially mutagenic impurities often involves an in silico assessment. acs.org For N-nitroso compounds, the presence of the N-nitroso moiety typically triggers a structural alert for mutagenicity. acs.orgresearchgate.net This classification necessitates further investigation to either confirm or refute the potential for mutagenicity. acs.org

Computational tools have been developed to predict the potential toxicity of drug candidates. researchgate.net These tools analyze compounds for structural alerts that are associated with toxicity. researchgate.net For N-nitroso compounds, quantitative structure-carcinogenicity relationship models can help in detecting these structural alerts. biotech-asia.org Such in silico predictions are crucial for the individual risk assessment of N-nitroso compounds. acs.org

Table 1: Computational Assessment of N-Nitroso Compounds

| Assessment Type | Focus | Key Outcomes |

|---|---|---|

| Quantum-Mechanical Studies | Electronic structure, Structure-Activity Relationships (SARs) | Prediction of carcinogenic potency, understanding of reaction mechanisms. nih.govcdnsciencepub.com |

| In Silico Assessment | Structural alerts for mutagenicity | Initial risk classification, guidance for further testing. acs.orgresearchgate.netbiotech-asia.org |

Quantum-Mechanical Studies

Application of Labeled Compounds in Research

Labeled compounds, particularly deuterated and 15N-labeled analogs, are invaluable in the study of this compound. They serve as tracers for quantification and are used in metabolic profiling to understand the compound's behavior in biological systems.

Deuterated analogs of this compound, such as N-Nitroso-D,L-proline-d3, are frequently used as internal standards in analytical chemistry. medchemexpress.comlgcstandards.compharmaffiliates.com The incorporation of stable heavy isotopes like deuterium (B1214612) allows for precise quantification of the unlabeled compound in various matrices. medchemexpress.com This is particularly important in drug development and food safety analysis, where accurate measurement of N-nitroso compounds is critical. medchemexpress.comfood.gov.uk

The use of labeled compounds helps to improve the accuracy and reliability of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). food.gov.uknih.gov

Isotopically labeled compounds are also crucial for studying the metabolic fate of this compound. For example, studies using 15N-labeled N-nitrosoproline have been conducted to investigate its metabolism in isolated rat hepatocytes. nih.gov Such studies aim to determine whether the compound is metabolized by enzymes that typically activate nitrosamines. nih.gov

The results from these metabolic studies can indicate whether a compound is likely to be carcinogenic. In the case of N-nitrosoproline, in vitro studies have shown no significant metabolism to gaseous 15N-labeled products, suggesting it may be resistant to the metabolic activation pathways common to other nitrosamines. nih.gov This information is vital for assessing its potential risk in human epidemiological studies. nih.gov Deuteration has also been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com

Table 2: Applications of Labeled this compound

| Labeled Analog | Application | Research Area |

|---|---|---|

| N-Nitroso-D,L-proline-d3 | Internal standard for quantification | Analytical Chemistry, Drug Development. medchemexpress.comlgcstandards.compharmaffiliates.com |

| 15N-labeled N-nitrosoproline | Metabolic profiling | Toxicology, Epidemiology. nih.gov |

Deuterated Analogs as Tracers for Quantitation

Research Gaps and Future Directions in this compound Studies

Despite the research conducted on this compound, several knowledge gaps remain. A literature review indicates that a limited number of articles have been published specifically on this compound.

Future research should focus on a systematic analysis of N-nitroso precursors, considering the amount of precursor and nitrite (B80452) ingested, the rate of in vivo nitrosation, and the carcinogenic potency of the resulting N-nitroso compound. d-nb.info There is a need for more comprehensive data on the presence and formation of non-volatile N-nitroso compounds, like N-nitrosoproline, in various food products after nitrosation. d-nb.info

Furthermore, continued efforts are needed to develop and refine analytical methods to identify and quantify uncharacterized N-nitrosamines in environmental systems. nih.gov This includes implementing complementary preconcentration techniques and physicochemical fractionation methods to capture a wider range of N-nitroso compounds and their precursors. nih.gov Understanding the nitrosatability of proteinaceous precursors, such as peptides containing proline, is another important area for future investigation. nih.govacs.org

Underexplored Environmental Pathways

The environmental lifecycle of this compound (NDPRO), including its formation, transport, and fate, remains an area with significant research gaps. While the general behavior of N-nitroso compounds has been studied, specific pathways for NDPRO are less defined. Research has primarily focused on N-nitrosoproline (NPRO) without distinguishing between stereoisomers, or has concentrated on the biologically common L-enantiomer. The environmental pathways for the D-enantiomer are largely inferred from this broader data and represent an underexplored field.

N-nitroso compounds are known to be present in various environmental compartments, including air, water, and soil. scienceasia.orgeuropa.eu Their formation hinges on the co-occurrence of precursors: a nitrosatable amine and a nitrosating agent. epa.gov Proline, as a secondary amine, is recognized as a potent precursor that readily forms a stable nitrosamine (B1359907). ccsnorway.com Key underexplored pathways for NDPRO include formation in soil matrices, microbial mediation, and atmospheric aerosol transport.

Soil and Water Systems: The formation of nitrosamines in agricultural soils, particularly those treated with nitrogen-based fertilizers (a source of nitrites) and pesticides containing secondary amine groups, is a known phenomenon catalyzed by acidic pH. acs.org Given that D-proline can be present in certain microorganisms and as a potential component of synthetic products introduced to the environment, its in-situ nitrosation in soil and water is a plausible but poorly quantified pathway. The reaction may be further influenced by the presence of organic matter, which can promote nitrosamine formation. acs.org In aqueous environments, N-nitroso compounds have been identified as by-products of water disinfection processes, such as the chloramination of water containing dimethylamine. europa.eu Similar reactions involving D-proline precursors in wastewater or surface water are conceivable but require further investigation.

Microbial Formation and Transformation: The role of microorganisms in the lifecycle of NDPRO is a critical and underexplored area. Studies have shown that certain bacteria can catalyze the N-nitrosation of various compounds, including L-proline, at a neutral pH, a condition common in many environmental systems. nih.gov Conversely, other microbial processes can transform N-nitroso compounds. For instance, some intestinal bacteria have been found to decarboxylate N-nitrosoproline, converting it to N-nitrosopyrrolidine, a different nitrosamine. nih.gov Understanding which microbial species can form or degrade NDPRO and under what specific environmental conditions (e.g., aerobic vs. anaerobic) is essential for a complete environmental risk profile.

Atmospheric Transport: Amines and nitrogen oxides (NOx), the precursors to nitrosamines, are present in the atmosphere. ccsnorway.com While N-nitroso compounds are susceptible to degradation by photolysis (breakdown by light), they can persist in atmospheric aerosols, which may shield them from UV radiation. ccsnorway.com Amino acids are known constituents of atmospheric aerosols. acs.org Therefore, the formation of NDPRO within aerosols from D-proline precursors and subsequent long-range transport represents a potential, yet unverified, pathway for its environmental distribution.

Table 1: Potential Environmental Pathways and Factors for this compound

| Environmental Compartment | Potential Formation/Transformation Pathway | Key Precursors & Influencing Factors | State of Research |

|---|---|---|---|

| Soil | In-situ nitrosation of D-proline. | Precursors: D-proline, Nitrite (from fertilizers). Factors: Acidic pH, Organic matter content. acs.org | Largely underexplored; inferred from general nitrosamine and pesticide studies. |

| Water | Formation as a disinfection byproduct; nitrosation in surface water. | Precursors: D-proline, Nitrosating agents (from industrial discharge, agricultural runoff). Factors: Presence of disinfectants (e.g., chloramine). europa.eu | Specific pathway for NDPRO not documented; general risk for N-nitroso compounds exists. |

| Biota (Microorganisms) | Bacteria-catalyzed nitrosation or degradation (decarboxylation). | Precursors: D-proline, Nitrate (B79036)/Nitrite. Factors: Specific microbial species (e.g., Pseudomonas), pH (can occur at neutral pH). nih.govnih.gov | Under-investigated; studies have focused on L-proline or general gut microflora. |

| Atmosphere | Formation within atmospheric aerosols. | Precursors: D-proline, Nitrogen oxides (NOx). Factors: Aerosol composition, UV radiation levels (shielding effect). ccsnorway.com | Hypothetical; based on known presence of precursors in aerosols. |

Understanding Complex Formation Mechanisms in Pharmaceutical Contexts

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers. europa.eu this compound can be formed as a drug substance-related impurity when a product's formulation provides the necessary chemical precursors and conditions. The fundamental mechanism is the N-nitrosation of the secondary amine moiety inherent in the D-proline structure. acs.orgacs.org This reaction requires a nitrosatable amine (D-proline), a nitrosating agent, and conditions conducive to their interaction. pharmaexcipients.com

The most common source of nitrosating agents in finished drug products is nitrite impurities present in a wide range of pharmaceutical excipients. ipec-europe.orgcrodapharma.comnih.gov While the risk of excipients directly containing pre-formed nitrosamines is low, their potential to carry trace levels of nitrites is a primary risk factor. ipec-europe.org The reaction between the D-proline secondary amine and a nitrosating agent derived from nitrite is governed by a complex interplay of factors during manufacturing and storage.

Key factors influencing the formation of this compound in pharmaceuticals include:

pH and Acidity: The rate of nitrosation is highly pH-dependent. Acidic conditions generally accelerate the reaction by converting the relatively stable nitrite ion (NO₂⁻) into more potent nitrosating species, such as nitrous acid (HNO₂) and its equilibrium product, dinitrogen trioxide (N₂O₃). ipec-europe.orgeuropa.eu

Amine Basicity: The reactivity of the amine is also critical. Less basic amines are nitrosated more rapidly than highly basic ones. acs.orgacs.org

Presence of Catalysts: Certain compounds can catalyze the nitrosation reaction. Formaldehyde (B43269), which can be present as an impurity in some excipients, is a known catalyst. crodapharma.com Anions such as halides and thiocyanate (B1210189) can also increase the reaction rate. acs.org

Presence of Inhibitors: Conversely, certain molecules can inhibit nitrosamine formation by acting as scavengers for nitrosating agents. Ascorbic acid (vitamin C) and its salts are well-known inhibitors that effectively block nitrosation. google.comnih.gov Tocopherols (B72186) (vitamin E) also serve this function. nih.gov

Temperature and Water Content: Elevated temperatures, which may occur during drying processes in manufacturing or during product storage, can increase reaction rates. usp.org The presence of water, even the small amount in solid dosage forms, can facilitate the mobility of reactants and influence the formation of nitrosamines.

Notably, while the nitrosation of the secondary amine of proline is chemically possible, studies on biological medicinal products have indicated that the resulting N-nitroso-proline is not considered to be carcinogenic, a factor that is relevant in risk assessments. efpia.eu

Table 2: Factors Influencing this compound Formation in Pharmaceutical Contexts

| Factor | Description | Impact on NDPRO Formation | Reference |

|---|---|---|---|

| Precursors | The necessary starting materials for the reaction. | Amine Source: D-proline moiety in an active pharmaceutical ingredient (API) or related compound. Nitrosating Agent Source: Primarily nitrite impurities in inactive ingredients (excipients). | acs.orgipec-europe.orgnih.gov |

| pH | The acidity or basicity of the formulation matrix. | Formation is generally accelerated under acidic conditions, which generate more reactive nitrosating species (e.g., N₂O₃) from nitrite. | ipec-europe.orgeuropa.eu |

| Catalysts | Substances that increase the rate of the chemical reaction without being consumed. | Presence of impurities like formaldehyde or anions such as halides can significantly increase the rate of nitrosation. | acs.orgcrodapharma.com |

| Inhibitors | Substances that prevent or reduce the rate of the chemical reaction. | Antioxidants like ascorbic acid (vitamin C) and tocopherols (vitamin E) act as scavengers, reacting with nitrosating agents and preventing them from reacting with the amine. | google.comnih.gov |

| Temperature | Thermal conditions during manufacturing and storage. | Higher temperatures generally increase the kinetic rate of the nitrosation reaction. | usp.org |

| Water Activity | The availability of water in the formulation. | Even low levels of water in solid dosage forms can mediate the reaction by allowing for the interaction of the amine and nitrosating agent. | ipec-europe.org |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Nitroso-D-proline in environmental and biological samples?

- Methodological Answer : Detection employs electrochemical techniques such as differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS), achieving limits of detection (LODs) as low as 36.9 nM . Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) with catalytic cleavage of the N-NO bond are also used, offering sensitivity up to 1 part per trillion (ppt) . Validation should follow PRISMA guidelines for systematic reviews, including sensitivity, specificity, and cross-matrix applicability checks .

Q. What are the primary sources and environmental occurrence patterns of this compound?

- Methodological Answer : Sources include nitrosation of proline derivatives in protein-rich foods, airborne particulate matter, and pharmaceutical excipients. Systematic literature reviews (e.g., EFSA) recommend snowballing approaches to collate occurrence data, with concentrations reported in µg/kg ranges in cured meats and sub-ppb levels in urban air samples . Studies should stratify data by matrix type (e.g., food, air) and use geographic sampling to identify hotspots .

Q. How should researchers design studies to assess the toxicological implications of this compound?

- Methodological Answer : Employ case-control epidemiological designs with matched cohorts, focusing on prenatal exposure pathways (e.g., maternal consumption of nitrosatable amines). Data collection should include dietary surveys, biomarker analysis (e.g., urine or blood nitrosamine adducts), and multivariate regression to adjust for confounders like smoking . Preclinical studies must adhere to NIH guidelines for experimental replication, including cell-line or animal models with controlled nitrosation conditions .

Q. What statistical methods are appropriate for analyzing this compound concentration data in epidemiological studies?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed concentration distributions. For dose-response relationships, apply generalized linear models (GLMs) with log-transformed variables. Tools like R or Python’s SciPy should incorporate formulas for calculating sums, differences, and means of normalized data fields .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Catalytic asymmetric aldol reactions using proline-tetrazole organocatalysts yield enantiomeric excess (ee) up to 98%. Key parameters include MnO₂ as an oxidant and catechol as a Brønsted acid additive to stabilize intermediates. Reaction optimization requires kinetic studies under inert atmospheres and chiral HPLC for ee validation .

Q. What in vivo mechanisms contribute to the formation of this compound from precursors?

- Methodological Answer : In vivo nitrosation involves gastric pH-dependent reactions between dietary proline and nitrites. Use isotopic labeling (e.g., ¹⁵N-nitrite) in rodent models to track formation kinetics. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can identify nitroso adducts in tissues, while enzyme inhibition studies (e.g., using ascorbic acid) clarify catalytic pathways .

Q. What computational approaches aid in understanding molecular interactions of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) models pre-polymerization complexes to predict template-monomer binding affinities in molecularly imprinted polymers (MIPs). Molecular docking simulations (e.g., AutoDock Vina) assess interactions with proteins like cytochrome P450 isoforms, guiding mutagenesis studies .

Q. How do catalytic systems influence stereochemical outcomes in this compound synthesis?

- Methodological Answer : Proline-derived catalysts induce axial chirality via hydrogen-bonding networks. Advanced characterization includes X-ray crystallography of intermediates and transition-state analysis using Eyring plots. Solvent polarity and temperature gradients must be optimized to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。